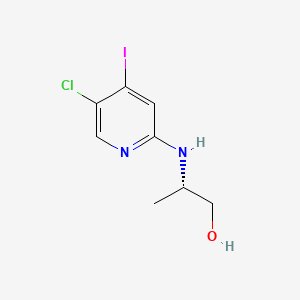

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

説明

特性

IUPAC Name |

(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNQGKJSNBQPS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=NC=C(C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: A Potent IRAK4 Kinase Inhibitor

Introduction

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, herein referred to as Compound 1, is a novel and potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides a comprehensive technical overview of Compound 1, including its synthesis, physicochemical properties, mechanism of action, and detailed protocols for its application in preclinical research. The unique substitution pattern on the pyridine core, featuring a chlorine, an iodine, and a chiral amino-alcohol side chain, underpins its high-affinity binding and inhibitory function against a key mediator of the innate immune response. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1799434-65-3 | [1] |

| Molecular Formula | C₈H₁₀ClIN₂O | [1] |

| Molecular Weight | 312.54 g/mol | [1] |

| Appearance | Solid (Predicted) | N/A |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [1] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The following synthetic scheme is a plausible and efficient route based on established chemical principles and patent literature.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 2,5-Dichloro-4-iodopyridine (Intermediate)

The synthesis of the key intermediate, 2,5-dichloro-4-iodopyridine, is crucial as it sets the stage for the introduction of the chiral side chain.

-

Rationale: Direct iodination of 2,5-dichloropyridine is an effective method. The use of N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid facilitates electrophilic aromatic substitution at the C4 position of the pyridine ring, which is activated for such a reaction.

-

Step-by-Step Protocol:

-

To a solution of 2,5-dichloropyridine (1.0 eq) in concentrated sulfuric acid, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2,5-dichloro-4-iodopyridine.

-

Part 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chiral amine displaces one of the chlorine atoms on the pyridine ring.

-

Rationale: The chlorine at the C2 position of the 2,5-dichloro-4-iodopyridine is more susceptible to nucleophilic attack than the chlorine at the C5 position due to the electron-withdrawing nature of the ring nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated and is often heated to overcome the activation energy barrier.

-

Step-by-Step Protocol:

-

In a sealed vessel, combine 2,5-dichloro-4-iodopyridine (1.0 eq), (S)-2-aminopropan-1-ol (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 100-120 °C for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain this compound.

-

Pharmacology and Mechanism of Action

Compound 1 is a potent inhibitor of IRAK4, a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.

The IRAK4 Signaling Pathway

IRAK4 is a key component of the Myddosome complex, which is assembled downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited and activated, leading to the phosphorylation and activation of IRAK1 and IRAK2. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[2][3]

Caption: The IRAK4 signaling pathway and the inhibitory action of Compound 1.

Biological Activity

As an inhibitor of IRAK4, this compound has demonstrated significant potency in biochemical assays. This inhibitory activity translates to the potential for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers where IRAK4 signaling is dysregulated.

| Assay Type | Target | IC₅₀ | Source |

| Biochemical Assay | IRAK4 | < 100 nM | [2] |

Experimental Protocols

The following protocols provide a framework for evaluating the activity of this compound in a laboratory setting.

Biochemical IRAK4 Kinase Assay

This protocol describes a typical in vitro assay to determine the IC₅₀ of Compound 1 against IRAK4.

-

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the IRAK4 enzyme. The amount of phosphorylation can be quantified using various methods, such as a luminescence-based assay that measures ATP consumption.

-

Workflow:

Sources

- 1. Buy tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (EVT-1469038) | 1353893-22-7 [evitachem.com]

- 2. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its trifunctional nature, possessing sites for nucleophilic substitution, cross-coupling reactions, and further derivatization at the hydroxyl group, makes it a valuable precursor for a variety of complex molecular architectures. Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, and the stereochemistry of this intermediate is often essential for the biological activity of the final active pharmaceutical ingredient (API).[1][2] This in-depth guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters to ensure high yield and enantiomeric purity.

Introduction: The Strategic Importance of Chiral Aminopyridines

The substituted aminopyridine motif is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. The title compound, this compound, is a particularly valuable intermediate due to the orthogonal reactivity of its halogen substituents. The iodine atom is readily displaced in various palladium-catalyzed cross-coupling reactions, while the chlorine atom is more amenable to nucleophilic aromatic substitution (SNAr).[3] This differential reactivity allows for a programmed, stepwise elaboration of the pyridine core.

Furthermore, the chiral (S)-2-aminopropan-1-ol sidechain is a crucial element. The specific stereoisomer is often responsible for the desired pharmacological effect, as it dictates the three-dimensional orientation of the molecule and its interaction with biological targets.[4] The synthesis of such chiral amino alcohols is a key focus in the pharmaceutical industry.[5][6]

This guide will focus on a convergent and stereoconservative synthetic strategy, beginning with commercially available precursors to ensure efficiency and control over the final product's stereochemistry.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule is at the C-N bond formed between the pyridine ring and the amino propanol side chain. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This approach leads to two key synthons: 2-amino-5-chloro-4-iodopyridine and (S)-2-aminopropan-1-ol ((S)-alaninol).

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two primary stages:

-

The synthesis of the 2-amino-5-chloro-4-iodopyridine core.

-

The coupling of this core with the chiral side chain, (S)-alaninol.

This convergent strategy is advantageous as it allows for the independent synthesis and purification of the two key fragments, often leading to higher overall yields and purity.

Experimental Protocols

PART 1: Synthesis of 2-Amino-5-chloro-4-iodopyridine

The synthesis of this key intermediate is achieved in two steps from the readily available 2-aminopyridine: chlorination followed by iodination.

Direct chlorination of 2-aminopyridine can be achieved using various chlorinating agents. A common method involves the use of hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction.[7]

Reaction Scheme:

Caption: Chlorination of 2-aminopyridine.

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as water or a biphasic system.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hypochlorite, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Table 1: Quantitative Data for Chlorination

| Parameter | Value |

|---|---|

| Molar Ratio (2-aminopyridine:NaClO:HCl) | 1 : 1.1 : 1.2 |

| Reaction Temperature | 0-25 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80%[7] |

The regioselective iodination of 2-amino-5-chloropyridine is effectively carried out using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[8][9]

Reaction Scheme:

Caption: Iodination of 2-amino-5-chloropyridine.

Detailed Protocol (using NIS):

-

Dissolve 2-amino-5-chloropyridine in a suitable solvent such as anhydrous dimethylformamide (DMF).[9]

-

Add N-iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Quantitative Data for Iodination

| Parameter | Value |

|---|---|

| Molar Ratio (2-amino-5-chloropyridine:NIS) | 1 : 1.1-1.5[9] |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours[9] |

| Typical Yield | 85-95% |

PART 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction.[10] This reaction typically requires elevated temperatures to overcome the activation energy for the disruption of the pyridine's aromaticity.[11]

Reaction Scheme:

Caption: SNAr coupling reaction.

Detailed Protocol:

-

Combine 2-amino-5-chloro-4-iodopyridine, (S)-alaninol, and a non-nucleophilic base such as potassium carbonate in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound as a solid.

Table 3: Quantitative Data for SNAr Coupling

| Parameter | Value |

|---|---|

| Molar Ratio (Pyridine core:(S)-Alaninol:Base) | 1 : 1.5 : 2.0 |

| Reaction Temperature | 120-140 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-75% |

Characterization and Quality Control

The identity and purity of the final product and all intermediates must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Chiral HPLC: To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.

-

Melting Point: As an indicator of purity.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Halogenated compounds and organic solvents should be handled with care and disposed of according to institutional guidelines.

-

Reactions at elevated temperatures should be conducted with appropriate shielding and temperature monitoring.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound. The described two-part, convergent approach provides a robust pathway to this valuable chiral intermediate, with each step supported by established chemical principles and detailed protocols. The multi-functional nature of the final compound makes it a versatile building block for the synthesis of novel therapeutic agents.[12]

References

- A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.

- Synthesis method of 2-amino-5-iodopyridine. CN110590652B.

- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.

- (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol. Sigma-Aldrich.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.

- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Benchchem.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).

- nucleophilic arom

- Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...

- discovery and synthesis of chiral amino alcohols. Benchchem.

- (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. RSC Publishing.

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Novel synthesis of substituted 4-amino-pyrimidines.

- 2-Amino-5-iodopyridine. Chem-Impex.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol molecular weight

An In-depth Technical Guide to (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a halogenated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and presents a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide explores the rationale behind its use as a molecular scaffold and its potential applications in the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into the utility of this compound.

Introduction

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] The specific compound, this compound, combines several key features that make it a particularly valuable building block. The pyridine core is a common bioisostere for phenyl rings, often improving solubility and metabolic properties. The stereospecific (S)-propan-1-ol side chain allows for precise three-dimensional interactions with biological targets.

Crucially, the dual halogenation pattern—a chlorine at the 5-position and an iodine at the 4-position—provides two distinct handles for further chemical modification. The iodine atom is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this vector. The chlorine atom offers a more robust site that can be functionalized under different conditions or left unmodified to influence the electronic properties and binding affinity of the molecule. This strategic arrangement makes the compound an ideal starting point for fragment-based and lead optimization campaigns.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClIN₂O | - |

| Molecular Weight | 312.54 g/mol | |

| Appearance | Solid | |

| Stereochemistry | (S)-enantiomer | - |

| CAS Number | 1799412-23-9 (for the (R)-enantiomer) | |

| InChI Key | CEDNQGKJSNBQPS-RXMQYKEDSA-N (for the (R)-enantiomer) | |

| Storage Conditions | 2-8°C, protect from light, store under inert gas (e.g., Nitrogen) | |

| Boiling Point | 427.7 ± 45.0 °C at 760 mmHg (Predicted) |

Synthesis and Characterization

The synthesis of this compound requires a strategic approach to ensure correct regiochemistry and retention of stereochemical integrity. The most logical pathway involves a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Workflow

The synthesis workflow begins with the preparation of a di-halogenated pyridine precursor, followed by a nucleophilic substitution reaction with the chiral amino alcohol.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

This protocol is based on established methods for the iodination of aminopyridines and subsequent coupling reactions.[2][3]

Step 1: Synthesis of 2-Amino-5-chloro-4-iodopyridine

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-chloropyridine (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid or acetonitrile.[3]

-

Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise to the stirring mixture. The use of NIS is a standard and effective method for the iodination of electron-rich aromatic rings.[3]

-

Reaction Conditions: Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-4-iodopyridine.

Step 2: Synthesis of this compound

This step is an adaptation of the Buchwald-Hartwig or a similar palladium-catalyzed cross-coupling reaction, or a high-temperature SNAr reaction.

-

Reactant Charging: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-5-chloro-4-iodopyridine (1.0 eq), (S)-2-aminopropan-1-ol (L-alaninol) (1.2 eq)[4], a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Catalyst System (if required): For a catalyzed reaction, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., Xantphos or BINAP, 4-10 mol%). The choice of catalyst and ligand is critical for achieving high yields in cross-coupling reactions.

-

Solvent: Add a dry, aprotic solvent such as dioxane or toluene.

-

Reaction Conditions: Heat the mixture to 90-110°C. The reaction progress should be monitored by LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure target compound.

Characterization

The identity and purity of the final product must be confirmed through a combination of standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons on the pyridine ring, the methine and methylene protons of the propanol side chain, and the methyl group. The integration should match the 10 protons in the structure. |

| ¹³C NMR | Resonances for the 8 unique carbon atoms in the molecule, including the substituted pyridine carbons and the aliphatic side chain carbons. |

| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion at approximately 313.96 m/z, confirming the molecular weight. The isotopic pattern for one chlorine atom should be observable. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the (S)-enantiomer. |

Applications in Research and Drug Development

The title compound is not an end-product but a versatile intermediate. Its value lies in its potential for elaboration into a library of more complex molecules for screening against various biological targets.

Role as a Molecular Scaffold

The chloro- and iodo-substituents serve as orthogonal synthetic handles. The C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective functionalization at the 4-position.

Caption: Use of the compound as a scaffold for library synthesis.

This allows for a modular drug design approach:

-

Core Binding: The aminopropanol-pyridine core can establish key hydrogen bonds and hydrophobic interactions within a target's binding site.

-

Vector 1 (C4-Iodo): A wide array of aryl, heteroaryl, or alkyl groups can be introduced via coupling reactions to probe a specific pocket or region of the target protein.

-

Vector 2 (C5-Chloro): This position can be used to fine-tune electronic properties or introduce smaller groups to optimize properties like solubility, metabolic stability, or to displace a key water molecule.

Potential Therapeutic Areas

While specific activity for this molecule is not publicly documented, the aminopyridine scaffold is prevalent in compounds targeting:

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core to interact with the hinge region of the ATP binding site. The aminopyridine moiety is a well-established hinge-binder.[5]

-

GPCR Modulators: Halogenated pyridines are common in ligands for G-protein coupled receptors (GPCRs), where they contribute to binding affinity and selectivity.[6]

-

Antiviral/Anticancer Agents: The versatility of the pyridine scaffold has led to its incorporation into various antiviral and anticancer drug candidates.[7]

Safety and Handling

As a halogenated organic compound and a potential bioactive molecule, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific data is unavailable, related compounds are often classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[8]

Conclusion

This compound, with a molecular weight of 312.54 g/mol , is a high-value chemical intermediate for drug discovery. Its stereodefined side chain and orthogonally functionalized pyridine core provide an excellent platform for the synthesis of diverse compound libraries. The synthetic routes are accessible through standard organic chemistry methodologies, and its strategic utility in probing complex biological systems ensures its continued relevance for researchers and scientists in the pharmaceutical industry.

References

-

PubChem. (2S)-2-[(5-chloro-3-fluoropyridin-2-yl)amino]propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. CID 51610108. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Methylbenzylamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. CID 101012689. National Center for Biotechnology Information. Available from: [Link]

-

Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(20), 8487-8497. Available from: [Link]

- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

PubChem. Cyclooctene. National Center for Biotechnology Information. Available from: [Link]

-

Conti, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3765. Available from: [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-305. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Propanol, 1-chloro- (CAS 127-00-4). Available from: [Link]

- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

Rakhlanko, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available from: [Link]

-

Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Available from: [Link]

-

PubChem. (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. CID 176593768. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 4. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. (2S)-2-[(5-chloro-3-fluoropyridin-2-yl)amino]propan-1-ol | C8H10ClFN2O | CID 126782207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

Introduction

This compound is a substituted pyridinyl-amino-alcohol derivative. As with many complex organic molecules developed for pharmaceutical and research applications, its unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data required for regulatory submission, quality control, and ensuring batch-to-batch consistency. The molecular weight of this compound is 312.54 g/mol , and its chemical formula is C₈H₁₀ClIN₂O.[1][2]

This technical guide provides a comprehensive framework for the spectroscopic elucidation of this molecule. It is designed for researchers, analytical scientists, and drug development professionals, offering not just the expected data but also the underlying scientific rationale for the chosen methodologies. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete analytical profile of the target compound.

Molecular Structure & Spectroscopic Planning

A robust analytical strategy begins with a thorough examination of the molecule's structure to anticipate its spectroscopic behavior.

Caption: Figure 1: Annotated Structure of the Target Compound

The structure reveals several key features that will govern the spectroscopic output:

-

Aromatic System: A highly substituted pyridine ring with two aromatic protons (H3, H6) and five distinct aromatic carbons. The electronic environment is heavily influenced by an amino group (electron-donating), a chloro group (electron-withdrawing), and an iodo group (weakly electron-withdrawing).

-

Chiral Side Chain: An (S)-aminopropanol side chain containing a stereocenter (C8). This chirality renders the two protons on the adjacent methylene group (C9) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum.

-

Labile Protons: An alcohol (-OH) and a secondary amine (-NH) group, both of which contain exchangeable protons. Their observation in NMR is highly dependent on the choice of solvent.

This initial analysis informs our experimental design and allows for the prediction of the number and type of signals expected from each technique.

Analytical Workflow Overview

The comprehensive characterization of the compound follows a multi-technique approach to ensure all aspects of the structure are confirmed.

Caption: Figure 2: Workflow for Spectroscopic Structural Elucidation.

Mass Spectrometry (MS)

Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for confirming the elemental composition of a molecule. For this compound, ESI in positive ion mode is ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a precise mass measurement. Time-of-Flight (TOF) analysis provides the high resolution needed to distinguish the target ion from potential impurities and confirm the calculated exact mass.

Experimental Protocol: ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Calibrate the ESI-TOF mass spectrometer using a known standard across the desired mass range.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a positive voltage to the capillary needle (e.g., +3.5 to +4.5 kV).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 100-500.

Predicted Data & Interpretation

| Feature | Predicted Value/Observation | Rationale & Interpretation |

| Calculated Exact Mass | 312.9818 | For the molecular formula C₈H₁₁ClIN₂O⁺ ([M+H]⁺). |

| Observed [M+H]⁺ | m/z ≈ 312.98 | The primary observed peak should correspond to the protonated molecule. A measured mass within 5 ppm of the calculated value confirms the elemental composition. |

| Isotopic Pattern | [M+H]⁺ peak at 100% relative abundance. [M+2+H]⁺ peak at ~33% relative abundance. | This characteristic pattern is the definitive signature of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl isotopes). Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern.[3] |

| Key Fragments (MS/MS) | * m/z ~282: Loss of CH₂O (formaldehyde) |

-

m/z ~239: Loss of the propanol side chain

-

m/z ~185: Pyridine ring fragment | Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic neutral losses and substructural components. The bond between the amino nitrogen and the propanol side chain is a likely point of cleavage. |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[4] It is an excellent tool for rapidly identifying the presence of key functional groups. For a solid sample, Attenuated Total Reflectance (ATR) is the preferred technique as it requires no sample preparation beyond placing a small amount of the solid on the crystal.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.[5]

Predicted Data & Interpretation

| Wavenumber (cm⁻¹) | Predicted Absorption | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from the alcohol, H-bonded) |

| 3350 - 3250 | Medium, Sharp | N-H stretch (from the secondary amine) |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (from CH, CH₂, CH₃) |

| 1600 - 1550 | Strong | C=C and C=N ring stretching (pyridine) |

| 1480 - 1440 | Medium | C-H bending (aliphatic) |

| 1250 - 1050 | Strong | C-O stretch (primary alcohol) |

| 850 - 750 | Medium to Strong | C-Cl stretch |

| Below 600 | Medium | C-I stretch |

The combination of a broad O-H band and a sharper N-H band in the 3400-3200 cm⁻¹ region, along with characteristic aromatic and aliphatic C-H and C-O stretches, would provide strong evidence for the proposed structure.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, a high-field instrument (≥400 MHz) is recommended to resolve the complex spin systems of the side chain. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because its polarity will dissolve the sample, and it allows for the direct observation of the exchangeable N-H and O-H protons, which often show coupling to adjacent protons.[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Tune and shim the NMR spectrometer for the sample.

-

Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Predicted Data & Interpretation

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| H6 | 7.9 - 8.1 | s | 1H | Pyridine H6: Deshielded by the adjacent nitrogen and the inductive effect of the chloro group. Appears as a singlet due to no adjacent protons. |

| H3 | 6.5 - 6.7 | s | 1H | Pyridine H3: Shielded by the strong electron-donating amino group at C2. Appears as a singlet. |

| NH (N7) | 6.8 - 7.2 | d | 1H | Amine N-H: Chemical shift is solvent-dependent. Expected to be a doublet due to coupling with the adjacent C8-H. |

| OH | 4.5 - 5.0 | t | 1H | Hydroxyl O-H: Chemical shift is concentration and temperature-dependent. Expected to be a triplet due to coupling with the two C9 protons. |

| C8-H | 3.9 - 4.2 | m | 1H | Methine C-H: A complex multiplet due to coupling with the N-H, the three C10 protons, and the two diastereotopic C9 protons. |

| C9-Hₐ, C9-Hₑ | 3.4 - 3.7 | m | 2H | Methylene C-H₂: These protons are diastereotopic due to the adjacent C8 stereocenter. They will have different chemical shifts and will couple to each other (geminal coupling) and to the C8-H and O-H protons, resulting in complex, overlapping multiplets. |

| C10-H₃ | 1.0 - 1.2 | d | 3H | Methyl C-H₃: Appears as a clean doublet due to coupling with the single C8-H proton.[7] |

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Standard acquisition involves proton decoupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum. Further experiments like DEPT-135 (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (no signal).

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to aid in assignments.

-

Data Processing: Process and reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[6]

Predicted Data & Interpretation

| Label (Fig. 1) | Predicted δ (ppm) | DEPT-135 | Assignment & Rationale |

| C2 | 158 - 162 | No Signal | Quaternary C-N: Highly deshielded due to direct attachment to two nitrogen atoms. |

| C6 | 145 - 148 | Positive | Aromatic C-H: Deshielded by the ring nitrogen. |

| C4 | 80 - 85 | No Signal | Quaternary C-I: The "heavy atom effect" of iodine causes significant shielding, shifting this carbon to an unusually upfield position for an aromatic carbon.[8] |

| C5 | 125 - 130 | No Signal | Quaternary C-Cl: Deshielded by the electronegative chlorine atom. |

| C3 | 108 - 112 | Positive | Aromatic C-H: Shielded by the adjacent amino group. |

| C9 | 65 - 68 | Negative | Methylene C-OH: Typical chemical shift for a primary alcohol carbon.[9] |

| C8 | 50 - 55 | Positive | Methine C-N: Carbon attached to the amino group. |

| C10 | 18 - 22 | Positive | Methyl C-H₃: Found in the typical upfield aliphatic region. |

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides rapid verification of essential functional groups like the alcohol and amine moieties. Finally, ¹H and ¹³C NMR spectroscopy deliver an exhaustive map of the carbon-hydrogen framework, confirming atomic connectivity and providing insights into the molecule's stereochemistry. The combined data from these methods provides an unambiguous and robust characterization of the molecule, fulfilling the stringent requirements for modern chemical research and development.

References

-

PubChem. (2S)-2-[(5-chloro-3-fluoropyridin-2-yl)amino]propan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

SpectraBase. (4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one Spectrum. [Link]

-

University of Calgary. Chapter 13: Sample IR spectra. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

-

The Royal Society of Chemistry. Electronic supplementary information for Catalytic β-alkylation of secondary alcohols with primary alcohols. [Link]

-

University of Regensburg. 13C-NMR Spectroscopy Examples. [Link]

-

Rapid Communications in Mass Spectrometry. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. [Link]

-

European Patent Office. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines. [Link]

-

ResearchGate. Figure S4: 13 C NMR spectrum of (2-13 C,2-2 H)-1 arising from incubation of 1,8-cineol synthase with (2-13 C)GPP in the presence of 2 H 2 O. [Link]

-

International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

- Google Patents.

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

NIST WebBook. 2-Amino-5-chloropyridine. [Link]

-

PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

-

NIST WebBook. 2-Propanol, 1-chloro-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

University of Sheffield. (127I) Iodine NMR. [Link]

-

YouTube. How To Read IR Spectroscopy (Example). [Link]

Sources

- 1. (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol | 1799412-23-9 [sigmaaldrich.com]

- 2. (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol | 1799412-23-9 [amp.chemicalbook.com]

- 3. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 8. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 9. Previous spectra [qorganica.qui.uam.es]

An In-Depth Technical Guide to the Biological Activity of Substituted Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

The chloropyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, underpinning a vast array of biologically active molecules. The strategic placement of chlorine atoms on the pyridine ring, coupled with further substitutions, gives rise to a diverse range of compounds with applications as insecticides, herbicides, fungicides, and pharmaceuticals. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and biological evaluation of substituted chloropyridines, offering field-proven insights and detailed experimental methodologies.

The Chloropyridine Core: A Privileged Scaffold in Bioactive Compound Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of one or more chlorine atoms to this ring profoundly influences its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These modifications are instrumental in fine-tuning the interaction of the molecule with its biological target, thereby modulating its potency and selectivity.

The versatility of the chloropyridine core lies in its ability to serve as a versatile synthetic intermediate. The chlorine substituent can be readily displaced through various nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.[2][3] This synthetic tractability has enabled the development of extensive libraries of substituted chloropyridines for biological screening.

Insecticidal Activity: Targeting the Nervous System of Pests

Substituted chloropyridines are prominent in the development of modern insecticides, primarily targeting the nervous system of insects. Two major classes of insecticides based on the chloropyridine scaffold are the organophosphates and the neonicotinoids.

Organophosphates: Irreversible Inhibition of Acetylcholinesterase

Mechanism of Action: Organophosphate insecticides, such as chlorpyrifos, exert their neurotoxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] Inhibition of AChE leads to the accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol, adapted from the Ellman method, provides a quantitative measure of AChE inhibition.[6][7]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (0.5 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in phosphate buffer).

-

AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

-

Test compound (substituted chloropyridine) stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the test compound solution at various concentrations to the test wells. Add 25 µL of solvent to the control wells.

-

Add 25 µL of the AChE enzyme solution to all wells and incubate at room temperature for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.[6]

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[6]

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[6]

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Neonicotinoids: Agonists of Nicotinic Acetylcholine Receptors

Mechanism of Action: Neonicotinoid insecticides, such as imidacloprid, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3] They bind to these receptors, mimicking the action of acetylcholine but with a much higher affinity and are not readily broken down by AChE.[8] This leads to a persistent stimulation of the nAChRs, causing a continuous firing of nerve impulses, which results in paralysis and death of the insect.[8] The selectivity of neonicotinoids for insects over mammals is attributed to their higher affinity for insect nAChRs.[3]

Synthesis of Imidacloprid: A Representative Neonicotinoid

The synthesis of imidacloprid involves the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.[9][10]

Herbicidal Activity: Disrupting Plant Growth and Development

Substituted chloropyridines are also integral to the development of herbicides. A prominent class of chloropyridine-based herbicides are the auxin mimics.

Auxin Mimics: Inducing Uncontrolled Growth

Mechanism of Action: Auxin-mimic herbicides, such as picloram, mimic the action of the natural plant hormone auxin (indole-3-acetic acid).[10] They bind to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1), which is part of the SCF-TIR1 ubiquitin ligase complex.[11] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the uncontrolled expression of auxin-responsive genes. This dysregulation of gene expression leads to abnormal and disorganized plant growth, ultimately causing plant death.[11]

Experimental Protocol: Auxin Bioassay

A common method to assess auxin-like activity is the Avena coleoptile curvature test.[12]

-

Plant Material: Germinate oat (Avena sativa) seeds in the dark for approximately 3 days.

-

Preparation:

-

Excise the coleoptiles when they are about 2-3 cm long.

-

Remove the apical tip (approximately 1 mm).

-

Place the decapitated coleoptiles in a solution of the test compound (substituted chloropyridine) at various concentrations.

-

-

Observation:

-

After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptiles.

-

-

Data Analysis:

-

A greater angle of curvature indicates higher auxin-like activity.

-

A dose-response curve can be generated by plotting the angle of curvature against the concentration of the test compound.

-

Fungicidal Activity: Inhibiting Fungal Growth

Certain substituted chloropyridines have demonstrated efficacy as fungicides, with a key mechanism of action being the inhibition of sterol biosynthesis.

Demethylation Inhibitors (DMIs): Disrupting Fungal Cell Membranes

Mechanism of Action: Demethylation inhibitor (DMI) fungicides interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.[11][13] They specifically inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[13] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[14]

Pharmaceutical Applications: From Antivirals to Anticancer Agents

The versatility of the chloropyridine scaffold extends into the realm of pharmaceuticals, with substituted chloropyridines being investigated and developed for a range of therapeutic applications.

Antiviral Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Mechanism of Action: Nevirapine, a substituted pyridine derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. NNRTIs bind to a non-catalytic site (the NNRTI binding pocket) on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its activity and prevents the conversion of viral RNA into DNA, thus halting viral replication.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Commercial kits are available for measuring HIV-1 reverse transcriptase activity.[15][16] The general principle involves:

-

Reaction Setup: A reaction mixture is prepared containing a template/primer, dNTPs (one of which is labeled, e.g., with digoxigenin), and the HIV-1 reverse transcriptase enzyme.

-

Inhibition: The test compound (substituted chloropyridine) is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow for DNA synthesis.

-

Detection: The newly synthesized, labeled DNA is captured on a solid phase (e.g., a streptavidin-coated plate) and detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.

-

Data Analysis: The amount of color produced is proportional to the reverse transcriptase activity. The percentage of inhibition is calculated, and an IC50 value is determined.

Anticancer Activity: Targeting Signaling Pathways

Substituted chloropyridines have emerged as promising scaffolds for the development of anticancer agents. One of the key signaling pathways implicated in cancer that can be targeted by these compounds is the STAT3 pathway.

Mechanism of Action: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[17] Certain substituted chloropyridines can inhibit the STAT3 signaling pathway, often by preventing the phosphorylation and subsequent dimerization of STAT3, which is necessary for its translocation to the nucleus and transcriptional activity.[17]

Synthetic Methodologies: Accessing the Chloropyridine Core and its Derivatives

The synthesis of biologically active substituted chloropyridines relies on a robust toolkit of organic reactions. Key transformations include the synthesis of the chloropyridine core itself and subsequent functionalization through cross-coupling reactions.

Synthesis of 2-Chloropyridines

A common method for the synthesis of 2-chloropyridines is the diazotization of 2-aminopyridines followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloropyridine from 2-Aminopyridine

This protocol is a general representation and may require optimization for specific substrates.

-

Diazotization:

-

Dissolve 2-aminopyridine in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Neutralize the reaction mixture with a base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between a chloropyridine and a boronic acid or ester.[18][19]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine

-

Reaction Setup:

-

In an oven-dried Schlenk flask, combine the 2-chloropyridine derivative, the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst), a ligand (if necessary), and a base (e.g., K2CO3, Cs2CO3).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction:

-

Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

Substituted chloropyridines represent a remarkably versatile and privileged scaffold in the design and discovery of new bioactive molecules. Their diverse biological activities, spanning from potent insecticides and herbicides to promising pharmaceutical agents, underscore the profound impact of this chemical class. A thorough understanding of their synthesis, mechanisms of action, and the intricate signaling pathways they modulate is crucial for the continued development of novel and effective compounds for a wide range of applications in both agriculture and medicine. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of the chloropyridine core.

References

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

- Lee, C.-H. (2001). Process for preparing imidacloprid. U.S. Patent No. 6,307,053 B1. Washington, DC: U.S.

-

Gao, G. I., & Brooks, C. A. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 10(21), 4941–4944. [Link]

-

Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Current neuropharmacology, 21(10), 2059–2071. [Link]

-

Boerjan, W., Dillen, W., & Van Montagu, M. (1994). A New Bioassay for Auxins and Cytokinins. Plant Physiology, 105(2), 521-527. [Link]

-

Ma, L., & Schnabel, G. (2012). Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii. Applied and Environmental Microbiology, 78(18), 6674-6682. [Link]

-

Simeonov, A., & Jadhav, A. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 121-131). Humana Press. [Link]

-

Chen, J., et al. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]

-

Zou, S., et al. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 13(6), 4105-4112. [Link]

- Zhang, J. (2014). Synthesis method of imidacloprid as insecticide.

-

Al-Adham, I. S. I., & Al-Attar, H. J. (2017). Reactions of Acetylcholinesterase with Organophosphorus Insecticides. JBR Journal of Clinical Diagnosis and Research, 5(1), 1-5. [Link]

-

Stevens, J. R., et al. (2022). CbCyp51-Mediated Demethylation Inhibitor Resistance Is Modulated by Codon Bias. Phytopathology®, 112(10), 2133-2143. [Link]

-

Casida, J. E., & Durkin, K. A. (2017). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry, 65(27), 5487-5494. [Link]

-

Pippo, D. (2022, June 1). Small Molecule Compounds and the STAT3 Signaling Pathway. Medium. [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]

-

D'Souza, D. M., & O'Doherty, G. A. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 8(22), 5255-5264. [Link]

-

Matsuda, K., et al. (2005). Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors. Journal of Pesticide Science, 30(2), 61-68. [Link]

-

Phelan, C. V., et al. (2022). Molecular Characterization of Laboratory Mutants of Fusarium oxysporum f. sp. niveum Resistant to Prothioconazole, a Demethylation Inhibitor (DMI) Fungicide. Journal of Fungi, 8(5), 478. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Scribd. (n.d.). Auxin Bioassay. [Link]

-

Peter, J. V., & Sudarsan, T. I. (2023). Mechanisms of neurotoxicity of organophosphate pesticides and their re. Neurodegenerative Disease Management, 13(6), 369-382. [Link]

-

Tecan. (n.d.). Analyzing cholinesterase in organophosphate poisoning. [Link]

-

Wang, Z., et al. (2014). Study on synthesis of imidacloprid via cascade reaction. Chinese Journal of Pesticide Science, 16(4), 435-438. [Link]

-

Cock, I. E., & Sirdaarta, J. (2013). Inhibition of HIV-1 Reverse Transcriptase. Bio-protocol, 3(18), e903. [Link]

-

Rampias, T., et al. (2016). Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. Molecular Cancer Therapeutics, 15(5), 794-805. [Link]

-

Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Yang, L., et al. (2021). Novel activators and small-molecule inhibitors of STAT3 in cancer. Cytokine & Growth Factor Reviews, 62, 41-51. [Link]

-

Mair, W. J., et al. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology, 7, 1279. [Link]

-

Yourick, J. J., & Clark, M. L. (2003). Acetylcholinesterase Inhibition Measurements for the Evaluation of Decontaminant Efficacy Following Percutaneous Organophosphorus Compound Exposure. Toxicology Methods, 13(3), 213-224. [Link]

-

Shafer, R. W., et al. (2001). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. HIV sequence compendium, 2001, 1-25. [Link]

-

Meudt, W. J., & Bennett, H. W. (1978). Rapid Bioassay for Auxin. Plant Physiology, 62(5), 841-845. [Link]

-

Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Current neuropharmacology, 21(10), 2059–2071. [Link]

-

ASGCT. (2024, July 9). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski—The Molecular Therapy Pod... [Video]. YouTube. [Link]

-

Wu, M., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009920. [Link]

-

Warrilow, A. G., et al. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 58(12), 7319-7326. [Link]

-

Li, Y., et al. (2022). Protocol for measuring the auxin-induced changes of m6A modification. STAR protocols, 3(1), 101099. [Link]

-

Smith, A. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

- Jiangsu Changqing Agrochemical Co., Ltd. (2010). Method for preparing imidacloprid.

-

Eddleston, M., & Phillips, M. R. (2004). Organophosphate Toxicity. The Lancet, 363(9426), 2031-2041. [Link]

-

Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. [Link]

-

Benowitz, N. L. (2009). Nicotine. In Encyclopedia of Neuroscience (pp. 109-112). Academic Press. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 10. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 11. Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. mdpi.com [mdpi.com]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. xpressbio.com [xpressbio.com]

- 16. abnova.com [abnova.com]

- 17. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of chiral amino alcohols

An In-depth Technical Guide on the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a pivotal class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their specific stereochemistry is frequently essential for biological activity, rendering their enantioselective synthesis a primary focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, asymmetric reduction of α-amino ketones, asymmetric aminohydroxylation of olefins, and enzymatic resolutions. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided to offer actionable insights for laboratory and industrial applications.

Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Discovery

Amino alcohols are bifunctional molecules containing both an amine and an alcohol group.[1] When the carbon atoms bearing these functionalities are stereocenters, the molecule is chiral. This chirality is fundamental to molecular recognition in biological systems; the specific three-dimensional arrangement of an enantiomer dictates its interaction with chiral targets like enzymes and receptors, which in turn governs the efficacy and safety of many drugs.

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are recurring structural motifs in a wide array of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and the side-chain of the anticancer drug Taxol.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of intense research and significant industrial importance.[1]

Foundational Strategies: Synthesis from the Chiral Pool

One of the most established and direct methods for synthesizing chiral amino alcohols is the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1] This "chiral pool" approach leverages the high optical purity of naturally occurring molecules to produce enantiomerically pure products.

The most common method involves the simple chemical reduction of the carboxylic acid moiety of an amino acid. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

-

Causality of Experimental Choice: The choice of a strong reducing agent like LiAlH₄ is necessary because the carboxylate form of the amino acid is resistant to reduction. The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The high enantiopurity of the starting amino acid is directly transferred to the product, making this a highly reliable method for accessing a specific set of chiral amino alcohols.

-

Advantages:

-

High enantiopurity, directly derived from the starting material.

-

Readily available and often inexpensive starting materials (natural amino acids).

-

-

Limitations:

-

The structural diversity of the products is confined to the side chains of the approximately 20 proteinogenic amino acids.[1]

-

Diagram 1: Chiral Pool Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Stability and Storage of Iodopyridine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Iodopyridines and the Imperative of Stability

Iodopyridines represent a cornerstone class of halogenated heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility is rooted in the unique reactivity of the carbon-iodine (C-I) bond, which facilitates a variety of cross-coupling reactions essential for constructing complex molecular architectures. However, the very reactivity that makes them valuable also renders them susceptible to degradation. An incomplete understanding of their stability can lead to compromised sample integrity, inconsistent experimental results, and significant delays in development timelines.

This guide provides an in-depth exploration of the factors governing the stability of iodopyridine compounds. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of degradation pathways and present field-proven protocols for storage and handling. Our objective is to equip you with the expertise to ensure the long-term viability and reliability of these critical reagents and intermediates.

Chapter 1: The Chemistry of Instability—Understanding Degradation Pathways

The stability of an iodopyridine is not an intrinsic constant but a dynamic equilibrium influenced by its environment. Degradation typically proceeds through one or more of the following pathways, often synergistically.

Photodegradation: The Primary Culprit

The C-I bond is the weakest among the carbon-halogen bonds, making iodopyridines particularly sensitive to light, especially UV and visible wavelengths.[3][4] This sensitivity is a critical, and often underestimated, liability.

-

Mechanism: Upon absorption of photons, the C-I bond can undergo homolytic cleavage, generating a pyridyl radical and an iodine radical. These highly reactive species can then initiate a cascade of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of impurities.[5] The presence of photosensitizers in a sample can inadvertently accelerate this process.[6]

-

Causality in Practice: A seemingly pure sample of an iodopyridine left on a lab bench under ambient light can show significant degradation in a matter of hours. This is why strict light protection is not merely a suggestion but a mandatory handling requirement. Ignoring this leads to the generation of unknown impurities that can confound analytical results and interfere with subsequent synthetic steps.

Thermal Degradation: The Influence of Heat

While less aggressive than photodegradation for many iodopyridines, thermal stress can still promote decomposition, particularly for compounds with lower activation energy barriers for degradation.[7]

-

Mechanism: Elevated temperatures increase the kinetic energy of the molecules, which can be sufficient to induce homolytic cleavage of the C-I bond, similar to photodegradation.[5][8] The process can be exacerbated in the presence of trace metals or other catalytic impurities. For pyridine-N-oxide derivatives, thermal decomposition can also involve the loss of the N-oxide ligand.[9]

-

Expert Insight: The thermal stability of an iodopyridine is highly structure-dependent. Electron-withdrawing groups on the pyridine ring can sometimes stabilize the molecule, while sterically hindered compounds may be more prone to decomposition. It is a fallacy to assume a single storage temperature is appropriate for all iodopyridines.

Chemical Incompatibility: The Role of pH and Nucleophiles

The chemical environment, particularly in solution, plays a pivotal role in the stability of iodopyridines.

-